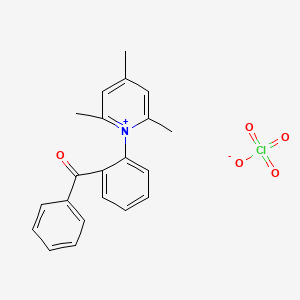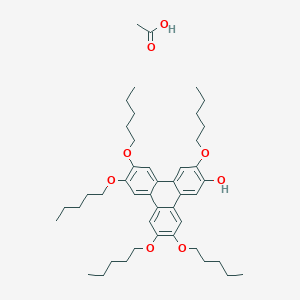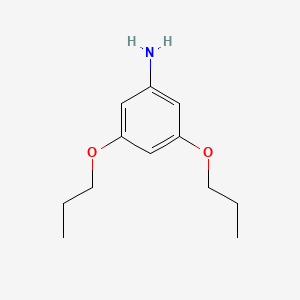
3,5-Dipropoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dipropoxyaniline: is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.285 g/mol . It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by propoxy groups. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipropoxyaniline typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: The nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Alkylation: The aniline is then subjected to alkylation with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dipropoxyaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent aniline.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and sulfonated compounds.
Applications De Recherche Scientifique
3,5-Dipropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dipropoxyaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the propoxy groups enhance its reactivity. The compound’s effects are mediated through its ability to donate electrons and form stable intermediates during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyaniline: Similar in structure but with methoxy groups instead of propoxy groups.
3,5-Diethoxyaniline: Contains ethoxy groups instead of propoxy groups.
3,5-Dibutoxyaniline: Contains butoxy groups instead of propoxy groups.
Uniqueness
3,5-Dipropoxyaniline is unique due to its specific propoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs. The length and branching of the propoxy groups influence its solubility, boiling point, and overall chemical behavior.
Propriétés
Numéro CAS |
88504-97-6 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
3,5-dipropoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-3-5-14-11-7-10(13)8-12(9-11)15-6-4-2/h7-9H,3-6,13H2,1-2H3 |
Clé InChI |
LJWDDMWPDKBELS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=CC(=C1)N)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


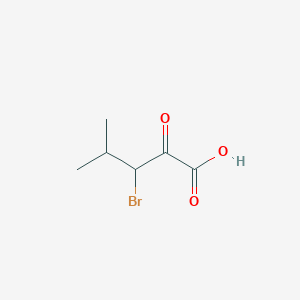





![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
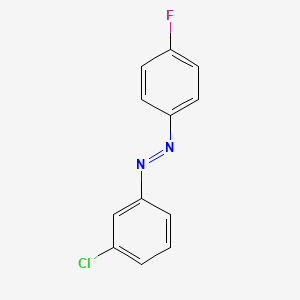
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
